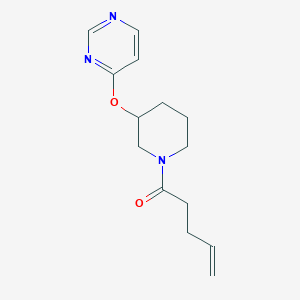

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one

CAS No.: 2034331-66-1

Cat. No.: VC4359975

Molecular Formula: C14H19N3O2

Molecular Weight: 261.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034331-66-1 |

|---|---|

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.325 |

| IUPAC Name | 1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one |

| Standard InChI | InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2 |

| Standard InChI Key | ZRJLJSUQDCZYLE-UHFFFAOYSA-N |

| SMILES | C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2 |

Introduction

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a pentenone chain. This compound is identified by the Chemical Abstracts Service number 2034331-66-1 and is of interest in medicinal chemistry and materials science due to its unique structural features and potential interactions with biological systems.

Structural Features

The compound's structure includes:

-

Pyrimidine Ring: Known for its role in nucleic acids, this ring can interact with biological targets.

-

Piperidine Ring: Common in pharmaceuticals, it provides a framework for various chemical modifications.

-

Pentenone Chain: This unsaturated ketone chain contributes to the compound's reactivity and potential biological activity.

Synthesis

The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves a multi-step process. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity. Techniques like continuous flow reactors can enhance efficiency in industrial settings.

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Oxidation: Using agents like potassium permanganate or chromium trioxide to form derivatives such as ketones or carboxylic acids.

-

Reduction: Converting the pentenone moiety into corresponding alcohols using reducing agents like sodium borohydride.

-

Substitution: Participating in nucleophilic substitution reactions at the pyrimidine ring for further functionalization.

Applications

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several notable applications:

-

Medicinal Chemistry: Investigated as a potential pharmacophore for drug design targeting specific biological targets.

-

Biological Studies: Used to explore interactions with macromolecules, providing insights into its bioactivity.

-

Materials Science: Explored for developing new materials with unique electronic or optical properties.

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one | Fluoropyrimidine moiety | Enhanced reactivity due to fluorine |

| 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)pentan-1-one | Pyridazine instead of pyrimidine | Different biological activity profile |

Research Findings

Research on 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one focuses on its potential interactions with biological systems, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial for its pharmacological effects.

Future Directions

Future studies should explore the compound's therapeutic potential by investigating its efficacy in various disease models and optimizing its synthesis for large-scale production. Additionally, exploring its applications in materials science could lead to innovative materials with unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume